molecular formula C12H11ClN4 B3146040 5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile CAS No. 58791-86-9

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile

Cat. No.: B3146040
CAS No.: 58791-86-9
M. Wt: 246.69 g/mol
InChI Key: IXHXLGJAFGWRIU-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-3-methylpyrazole-4-carbonitrile
  • 5-Amino-1-(4-methylphenyl)-3-methylpyrazole-4-carbonitrile
  • 5-Amino-1-(4-bromophenyl)-3-methylpyrazole-4-carbonitrile

Uniqueness

5-Amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-amino-1-(4-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-5-9(13)3-4-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHXLGJAFGWRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=C(C(=N2)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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